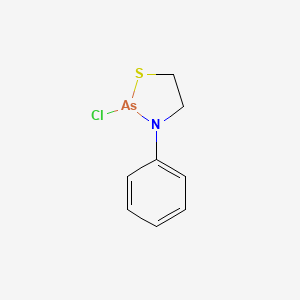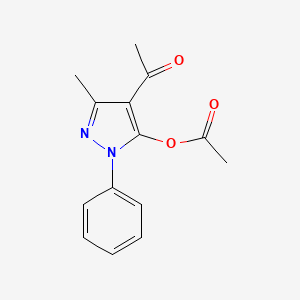![molecular formula C20H20N2O12S3 B14491202 2,2'-Sulfonylbis[5-(diacetylamino)benzene-1-sulfonic acid] CAS No. 63561-56-8](/img/structure/B14491202.png)
2,2'-Sulfonylbis[5-(diacetylamino)benzene-1-sulfonic acid]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Sulfonylbis[5-(diacetylamino)benzene-1-sulfonic acid] is a complex organic compound characterized by its sulfonyl and diacetylamino functional groups. This compound is notable for its applications in various scientific fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The process begins with the sulfonation of benzene using concentrated sulfuric acid or fuming sulfuric acid to produce benzenesulfonic acid . This intermediate is then subjected to further reactions to introduce the diacetylamino groups under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonation reactors where benzene is treated with sulfuric acid
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-Sulfonylbis[5-(diacetylamino)benzene-1-sulfonic acid] undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of hydrogen atoms on the aromatic ring with electrophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation states of its functional groups.
Nucleophilic Substitution: The sulfonyl groups can participate in nucleophilic substitution reactions, leading to the formation of sulfonamides and other derivatives.
Common Reagents and Conditions
Sulfuric Acid: Used for sulfonation reactions.
Acetic Anhydride: Utilized for introducing diacetylamino groups.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Like sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions include various sulfonamides, sulfonyl chlorides, and other derivatives that retain the core structure of the original compound .
Wissenschaftliche Forschungsanwendungen
2,2’-Sulfonylbis[5-(diacetylamino)benzene-1-sulfonic acid] has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential as a biochemical reagent in enzyme assays and protein labeling.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 2,2’-Sulfonylbis[5-(diacetylamino)benzene-1-sulfonic acid] involves its interaction with molecular targets through its sulfonyl and diacetylamino groups. These functional groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to alterations in their activity and function. The compound’s ability to undergo electrophilic aromatic substitution also plays a role in its reactivity and interactions with biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenesulfonic Acid: A simpler sulfonic acid derivative with similar sulfonation reactions.
2,5-Diaminobenzenesulfonic Acid: Another sulfonic acid derivative used in dye synthesis.
Uniqueness
2,2’-Sulfonylbis[5-(diacetylamino)benzene-1-sulfonic acid] is unique due to the presence of both sulfonyl and diacetylamino groups, which confer distinct chemical properties and reactivity. This combination of functional groups allows for a broader range of applications and interactions compared to simpler sulfonic acid derivatives .
Eigenschaften
CAS-Nummer |
63561-56-8 |
|---|---|
Molekularformel |
C20H20N2O12S3 |
Molekulargewicht |
576.6 g/mol |
IUPAC-Name |
5-(diacetylamino)-2-[4-(diacetylamino)-2-sulfophenyl]sulfonylbenzenesulfonic acid |
InChI |
InChI=1S/C20H20N2O12S3/c1-11(23)21(12(2)24)15-5-7-17(19(9-15)36(29,30)31)35(27,28)18-8-6-16(10-20(18)37(32,33)34)22(13(3)25)14(4)26/h5-10H,1-4H3,(H,29,30,31)(H,32,33,34) |
InChI-Schlüssel |
QOMZPWVUYQQUHV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N(C1=CC(=C(C=C1)S(=O)(=O)C2=C(C=C(C=C2)N(C(=O)C)C(=O)C)S(=O)(=O)O)S(=O)(=O)O)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(Nitroacetyl)phenyl]acetamide](/img/structure/B14491123.png)
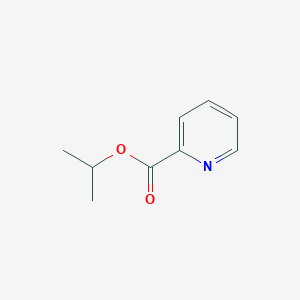
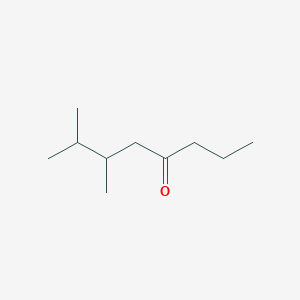
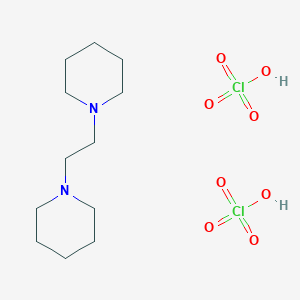


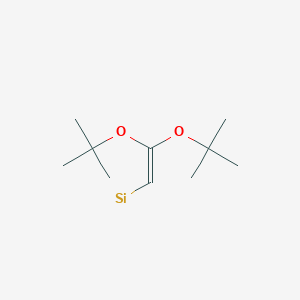
![7-Chloro-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B14491166.png)
![4-[2-(2-Nitrophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14491171.png)
![Benzothiazolium, 3-ethyl-2-[2-[(3-ethyl-5-methoxy-2(3H)-benzoselenazolylidene)methyl]-1-butenyl]-6-methyl-, iodide](/img/structure/B14491179.png)
![8-(3-Hydroxyphenyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B14491181.png)
![3,3',4,4'-Tetrahydro[6,6'-bi-2lambda~6~,1-benzothiazine]-2,2,2',2'(1H,1'H)-tetrone](/img/structure/B14491182.png)
